(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone
Description
This compound belongs to the thieno[2,3-b]pyridine family, characterized by a fused thiophene-pyridine core. Key structural features include:
- 6-Cyclopropyl substituent: Introduces steric constraints and modulates electronic properties.
- 4-Thiophen-2-yl group: A heteroaromatic ring that facilitates π-π stacking interactions.
- Phenyl methanone: A hydrophobic aromatic moiety influencing lipophilicity.
The compound’s molecular formula is inferred as C₂₃H₁₇N₃OS₂ (based on analogs in ).
Properties
IUPAC Name |
(3-amino-6-cyclopropyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS2/c22-18-17-14(16-7-4-10-25-16)11-15(12-8-9-12)23-21(17)26-20(18)19(24)13-5-2-1-3-6-13/h1-7,10-12H,8-9,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOIJHCCKSRENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=C(C(=C2)C4=CC=CS4)C(=C(S3)C(=O)C5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 3-cyano-2(1H)-pyridinethiones in an alkaline medium by an α-halocarbonyl compound, followed by Thorpe-Ziegler cyclization to form 3-aminothieno[2,3-b]pyridines
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Structural Features
The unique structure of this compound includes a thieno[2,3-b]pyridine core with substituents that enhance its reactivity and biological activity. The cyclopropyl group contributes distinct steric and electronic properties that may influence its interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds within the thienopyridine class exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Minimum Inhibitory Concentration (MIC) (µg/mL) | Bacterial Strains Tested |
|---|---|---|
| Compound A | 6.25 | E. coli |
| Compound B | 12.5 | P. aeruginosa |
| Compound C | 25 | S. aureus |
These findings suggest that structural modifications can enhance the antimicrobial efficacy of thienopyridine derivatives.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Anticancer Potential
Preliminary studies indicate that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism involves interaction with specific molecular targets involved in cell cycle regulation.
Case Study: Anticancer Activity
A study evaluated the effect of similar thienopyridine compounds on various cancer cell lines, revealing a dose-dependent inhibition of cell proliferation with IC50 values ranging from 10 to 30 µM.
Synthetic Routes
The synthesis of (3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone typically involves multi-step organic reactions. Common methods include:
- Formation of the Thieno[2,3-b]pyridine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Functional Groups : Substitution reactions are employed to add the amino and cyclopropyl groups.
- Final Coupling Reaction : The phenylmethanone moiety is introduced through coupling reactions.
Industrial Production
For large-scale production, continuous flow reactors and automated synthesis platforms are utilized to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity products.
Mechanism of Action
The mechanism of action of (3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Substituent Comparison at Key Positions
| Compound Name | 6-Position | 4-Position | Methanone Group | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|---|
| Target Compound | Cyclopropyl | Thiophen-2-yl | Phenyl | ~390 (estimated) | Not provided |
| (3-Amino-6-phenyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone | Phenyl | Thiophen-2-yl | Phenyl | 388.45 () | 188782-68-5 |
| 3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-ylmethanone | Phenyl | 4-Fluorophenyl | Cyclopropyl | 388.45 | 311763-24-3 |
| 6-(4-Allyloxyphenyl)-3-amino-4-(trifluoromethyl)...methanone | 4-Allyloxyphenyl | Trifluoromethyl | 4-Methoxyphenyl | 502.48 | 618078-75-4 |
Key Observations:
- 6-Position: Cyclopropyl (target) vs. phenyl () or allyloxyphenyl ().
- 4-Position : Thiophen-2-yl (target) vs. fluorophenyl () or trifluoromethyl (). Thiophen-2-yl offers conjugated π-systems, whereas fluorophenyl/trifluoromethyl enhance electron-withdrawing effects.
- Methanone Group: Phenyl (target) vs. cyclopropyl () or 4-methoxyphenyl (). Phenyl provides a planar hydrophobic surface, while methoxy groups introduce polarity.
Insights:
Physicochemical and Pharmacological Properties
Table 3: Property Comparison
Notes:
Critical Discussion of Evidence Limitations
- Biological Data: No direct activity data for the target compound; inferences are based on structural analogs.
- Safety : ’s SDS indicates 100% purity but lacks toxicity details. Cyclopropyl groups generally have low toxicity, but context-specific studies are needed.
Biological Activity
The compound (3-Amino-6-cyclopropyl-4-(thiophen-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone , referred to as Compound 1, belongs to the thieno[2,3-b]pyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article compiles findings from various studies that elucidate the biological activity of this compound.
Compound 1 features a unique structure that enhances its interaction with biological targets. The thieno[2,3-b]pyridine core is known for its lipophilicity, which facilitates binding to the phosphoinositide-specific phospholipase C (pi-PLC) enzyme. This interaction is believed to play a crucial role in its antiproliferative effects against cancer cells.
In Vitro Studies
Research has demonstrated that Compound 1 exhibits significant cytotoxicity against various cancer cell lines, particularly triple-negative breast cancer (TNBC) cells such as MDA-MB-231 and MCF-7. The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 (µM) | Treatment Duration (hours) |
|---|---|---|
| MDA-MB-231 | 0.05 | 24 |
| MDA-MB-231 | 2.5 | 48 |
| MDA-MB-231 | 25 | 72 |
| MCF-7 | Not specified | Not specified |
The mechanism by which Compound 1 exerts its effects involves the induction of apoptosis in cancer cells. Metabolic profiling indicated a shift from lipid to glucose metabolism in treated cells, suggesting alterations in energy production pathways that favor cell death over survival. Notably, treatment resulted in a decreased fraction of cancer stem cells (CSCs), which are known to contribute to tumor recurrence and metastasis .
Case Study 1: Anticancer Activity
In a recent study published by Pervan et al., Compound 1 was shown to significantly reduce the viability of MDA-MB-231 cells after 24 hours of treatment at nanomolar concentrations. The study highlighted that less than 50% of cells remained viable after 48 hours at a concentration of 2.5 µM, with maximal cytotoxicity achieved at higher concentrations over extended durations .
Case Study 2: Metabolic Profiling
Further investigations into the metabolic changes induced by Compound 1 revealed alterations in glycolysis and gluconeogenesis pathways. A total of twenty-one metabolites were identified, indicating a profound impact on cellular metabolism that correlates with its anticancer effects .
Structure-Activity Relationship (SAR)
The structural components of Compound 1 contribute significantly to its biological activity. Variations in substituents on the thieno[2,3-b]pyridine scaffold can lead to different pharmacological profiles. For instance, modifications at the C5 position and the flexibility of substituents have been shown to influence HCV inhibitory activity and other therapeutic potentials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
